7-chloro-N-methylquinolin-4-amine
Description
Significance of Quinoline (B57606) Derivatives in Chemical Biology and Medicinal Chemistry Research
Historical Context of Quinoline as a Privileged Scaffold for Research
Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, has long been recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. orientjchem.orgnih.govtandfonline.com Its journey into the annals of science began with its initial isolation from coal tar and its identification as a core component of naturally occurring alkaloids, most notably quinine (B1679958). rsc.org Found in the bark of the Cinchona tree, quinine was one of the first effective treatments for malaria, establishing the quinoline motif as a crucial pharmacophore from the outset. rsc.orgrsc.org
The versatility of the quinoline ring allows for substitutions at various positions, enabling researchers to modulate its physicochemical and biological properties. orientjchem.org This structural flexibility has led to the development of a vast library of derivatives. nih.gov Historically, beyond its foundational role in antimalarial drugs like quinine and the synthetic agent pamaquine, the quinoline scaffold has been integral to the creation of therapeutics for a wide array of conditions. rsc.orgrsc.org Examples include antibacterial agents (e.g., fluoroquinolones like ciprofloxacin), anticancer drugs (e.g., camptothecin (B557342) and topotecan), and local anesthetics (e.g., dibucaine), showcasing the broad and enduring impact of this heterocyclic system in pharmaceutical research. rsc.org The continued presence of quinoline in numerous marketed drugs and its constant exploration for new therapeutic applications underscore its status as a cornerstone of medicinal chemistry. tandfonline.comnih.gov
Importance of 4-Aminoquinoline (B48711) Core Structures in Contemporary Academic Investigations
Within the broad family of quinoline derivatives, the 4-aminoquinoline substructure holds particular prominence in modern research. nih.govnih.gov This scaffold is the backbone of several critical antimalarial drugs, including chloroquine (B1663885), amodiaquine, and piperaquine. rsc.org The 4-aminoquinoline class of compounds has been a focal point of antimalarial drug discovery since the mid-20th century due to its high efficacy, low toxicity, and rapid absorption. nih.gov Although the rise of drug-resistant malaria parasites, particularly Plasmodium falciparum, has challenged the effectiveness of early 4-aminoquinolines like chloroquine, it has also spurred intensive research into novel analogs capable of overcoming resistance. nih.gov
Contemporary academic studies are actively exploring the structure-activity relationships (SAR) of the 4-aminoquinoline core to develop next-generation antimalarials. nih.gov Research has demonstrated that modifications to the side chain attached to the 4-amino group and substitutions on the quinoline ring, especially at the 7-position, are critical for activity. youtube.comnih.gov Beyond malaria, the unique chemical properties of the 4-aminoquinoline scaffold, such as its ability to accumulate in acidic cellular compartments like lysosomes, have made it an attractive candidate for research in other therapeutic areas. nih.gov Consequently, its potential is being rigorously investigated for anticancer, antiviral, anti-inflammatory, and antifungal applications, making it a versatile and highly relevant core structure in contemporary medicinal chemistry. nih.govontosight.aiwikipedia.org
Research Rationale and Scope for 7-Chloro-N-methylquinolin-4-amine
Structural Classification within the 4-Aminoquinoline Class
This compound is a distinct molecule within the 4-aminoquinoline chemical class. Its structure is defined by a quinoline ring system with specific functional group substitutions that are known to be significant for biological activity.
The core components of its structure are:
A Quinoline Heterocycle : This forms the fundamental bicyclic scaffold.
An Amino Group at Position 4 : This defines it as a 4-aminoquinoline, a key pharmacophore for antimalarial activity. youtube.comwikipedia.org
A Chlorine Atom at Position 7 : The presence of an electron-withdrawing group, such as chlorine, at the 7-position is a well-established feature in many potent 4-aminoquinoline antimalarials, including chloroquine. youtube.comnih.gov This substitution is known to influence the basicity (pKa) of the quinoline ring nitrogen and the side-chain amino group, which can affect drug accumulation and activity. nih.govresearchgate.net
A Methyl Group on the Exocyclic Amine Nitrogen (N-methyl) : This represents a modification of the amino group itself. Unlike chloroquine, which has a larger diethylaminoethyl side chain, this compound features a simple methyl substitution.
This specific combination of a 7-chloro substituent and an N-methylated 4-amino group places it as a simplified analog of more complex antimalarial drugs, making it a valuable tool for fundamental research.
Table 1: Structural Comparison of Selected 4-Aminoquinoline Derivatives
| Compound Name | Core Structure | Substituent at C7 | Side Chain at C4-Amino Group |
| This compound | 4-Aminoquinoline | Chloro | Methyl |
| Chloroquine | 4-Aminoquinoline | Chloro | -(CH₂)₄-N(C₂H₅)₂ |
| Amodiaquine | 4-Aminoquinoline | Chloro | 4-((diethylamino)methyl)-2-hydroxyphenyl |
Overview of its Research Relevance and Potential in Academic Studies
The academic relevance of this compound stems primarily from its use as a model compound and synthetic intermediate in medicinal chemistry research, particularly in the field of antimalarials. researchgate.net Its structure contains the essential 7-chloro-4-aminoquinoline pharmacophore but with a minimal side chain, which allows researchers to probe the fundamental structural requirements for biological activity.
Research involving this compound and its close analogs often focuses on:
Quantitative Structure-Activity Relationship (QSAR) Studies : QSAR investigations use analogs of this compound to build computational models that correlate specific structural features with antimalarial potency. researchgate.net By systematically modifying the structure, researchers can gain insight into the electronic and steric properties that enhance activity against malaria parasites. nih.govresearchgate.net
Synthetic Precursor : The compound serves as a building block or a reference structure for the synthesis of more complex molecules. durham.ac.uknih.gov Researchers design and create novel hybrid molecules by attaching other pharmacologically active moieties to the 7-chloro-4-aminoquinoline nucleus to develop agents with dual functions or improved efficacy. nih.govmdpi.commdpi.com
Anticancer Research : The 7-chloroquinoline (B30040) scaffold is also explored for its anticancer properties. nih.gov Derivatives are synthesized and tested against various cancer cell lines to evaluate their potential as cytotoxic or antiproliferative agents. mdpi.comnih.gov Studies have investigated hybrids of 7-chloro-4-aminoquinoline with other heterocyclic systems, such as benzimidazoles and pyrazolines, for their potential to inhibit cancer cell growth. nih.govmdpi.com
In essence, this compound is a valuable chemical tool in academic research, enabling the systematic exploration of structure-activity relationships and serving as a foundational scaffold for the design and discovery of new potential therapeutic agents. researchgate.netnih.gov
Table 2: Investigated Biological Activities of the Quinoline Scaffold
| Biological Activity | Reference |
| Anticancer | orientjchem.orgnih.govontosight.airesearchgate.net |
| Antimalarial | rsc.orgrsc.orgnih.govnih.gov |
| Antibacterial | orientjchem.orgrsc.orgontosight.ai |
| Antiviral | orientjchem.orgontosight.ai |
| Anti-inflammatory | orientjchem.orgontosight.airesearchgate.net |
| Antifungal | orientjchem.orgnih.govnih.gov |
| Antitubercular | rsc.orgresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-N-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-9-4-5-13-10-6-7(11)2-3-8(9)10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTWMUXPAIGYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470709 | |
| Record name | 7-chloro-N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21875-67-2 | |
| Record name | 7-chloro-N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloro N Methylquinolin 4 Amine and Its Analogs
Foundational Synthetic Routes to the Quinoline (B57606) Core
The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several classical name reactions providing the foundational frameworks. These methods, developed over a century ago, have undergone various modifications to improve yields, expand substrate scope, and enhance reaction conditions.
Classical Name Reactions and their Modern Adaptations
The synthesis of the quinoline core often relies on venerable reactions that have stood the test of time, each offering a different approach to the assembly of this bicyclic heterocycle.
Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. nih.gov In its classic form, it involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgresearchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org While effective, the traditional Skraup reaction is known for its often violent and harsh conditions. wikipedia.orgresearchgate.net Modern adaptations have focused on mitigating these issues, employing milder reagents and conditions. For instance, microwave irradiation and the use of ionic liquids have been explored to improve reaction efficiency and create a more environmentally friendly process. nih.goviipseries.org
Combes Synthesis: The Combes reaction provides a route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid. iipseries.orgwikipedia.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org Variations of the Combes synthesis have been developed to control regioselectivity, particularly when using unsymmetrical β-diketones. wikipedia.org Studies have also investigated the kinetics and substituent effects to better understand the reaction mechanism. researchgate.net
Friedländer Synthesis: This method offers a versatile route to quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgjk-sci.com The reaction can be catalyzed by acids or bases and is valued for its operational simplicity. wikipedia.orgjk-sci.com The mechanism can proceed through either an initial aldol (B89426) addition or the formation of a Schiff base, followed by cyclization and dehydration. wikipedia.org Numerous modifications have been developed, including the use of various catalysts like trifluoroacetic acid, iodine, and Lewis acids, as well as microwave-assisted and solvent-free conditions to improve yields and sustainability. wikipedia.orgjk-sci.comnih.gov
Knorr Synthesis: The Knorr synthesis produces 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones) from the reaction of a β-ketoanilide with concentrated sulfuric acid. wikipedia.orgdrugfuture.comsynarchive.com The reaction involves the cyclization of the anilide intermediate. drugfuture.com Reaction conditions can influence the product distribution, with the formation of 4-hydroxyquinolines as potential byproducts. wikipedia.org Triflic acid has been recommended as a highly effective catalyst for this cyclization. wikipedia.org
| Reaction Name | Reactants | Key Features | Modern Adaptations |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Forms unsubstituted or substituted quinolines; can be a vigorous reaction. wikipedia.orgresearchgate.net | Microwave irradiation, ionic liquids. nih.goviipseries.org |
| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | Yields 2,4-disubstituted quinolines. iipseries.orgwikipedia.org | Studies on regioselectivity and kinetics. wikipedia.orgresearchgate.net |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Versatile for polysubstituted quinolines. wikipedia.orgjk-sci.com | Microwave-assisted, solvent-free conditions, various catalysts. jk-sci.comnih.gov |
| Knorr Synthesis | β-Ketoanilide, Sulfuric Acid | Produces 2-hydroxyquinolines (2-quinolones). wikipedia.orgdrugfuture.comsynarchive.com | Use of triflic acid as a catalyst. wikipedia.org |
Gould-Jacobs Reaction for 4-Quinolone Precursors
The Gould-Jacobs reaction is a crucial method for synthesizing 4-hydroxyquinolines, which are the tautomeric forms of 4-quinolones and key precursors to 4-aminoquinolines. wikipedia.orgmdpi.com This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgd-nb.info The resulting intermediate undergoes a thermal cyclization, followed by saponification and decarboxylation to yield the 4-hydroxyquinoline. wikipedia.org The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituents on the aniline. mdpi.com Microwave heating has been shown to significantly shorten reaction times and improve yields compared to conventional heating methods. jasco.ro
Strategies for Regioselective Functionalization
Once the quinoline core is assembled, the next critical phase is the introduction of the chloro and N-methylamino groups at the correct positions to form 7-chloro-N-methylquinolin-4-amine.
Introduction of the Chlorine Moiety at Position 7
The regioselective introduction of a chlorine atom at the C7 position of the quinoline ring is a key step. This is often achieved through electrophilic halogenation. For instance, N-chlorosuccinimide (NCS) can be used as a chlorinating agent. The directing effects of the substituents already present on the quinoline ring play a crucial role in achieving the desired C7 selectivity. In some cases, multi-step procedures involving blocking and deblocking of other reactive positions may be necessary to ensure the correct placement of the chlorine atom. Recent research has also explored metal-free methods for the remote C-H halogenation of quinolines, offering alternative strategies for regioselective functionalization. rsc.org
Amination at Position 4 and Subsequent N-Methylation
With the 7-chloroquinoline (B30040) scaffold in hand, the next step is the introduction of the amino group at the C4 position. A common method involves the reaction of 4,7-dichloroquinoline (B193633) with an appropriate amine. plos.org For the synthesis of the parent 4-amino-7-chloroquinoline, a source of ammonia (B1221849) or a protected amine is used.
The final step is the N-methylation of the 4-amino group. This can be achieved through various methylation techniques. A notable approach involves an in situ tert-butoxycarbonyl (Boc) deprotection–methylation cascade. acs.orgnih.gov This method allows for the direct conversion of a Boc-protected amine to the corresponding N-methylated secondary amine. acs.orgnih.gov Another strategy involves the use of reducing agents like Red-Al. nih.gov The introduction of the methyl group can influence the electronic properties of the 4-aminoquinoline (B48711) system. acs.orgnih.govresearchgate.net
Advanced Synthetic Approaches for 4-Aminoquinoline Scaffolds
The development of novel and efficient methods for constructing 4-aminoquinoline scaffolds is an active area of research. These advanced approaches often aim to streamline the synthetic sequence, improve yields, and allow for greater molecular diversity.
One such approach is the use of parallel synthesis techniques to create libraries of 4-aminoquinoline analogs. nih.govresearchgate.net This often involves a multi-step sequence where a common intermediate is reacted with a variety of building blocks to generate a diverse set of final compounds. researchgate.net
Palladium-catalyzed reactions have also emerged as powerful tools. For example, a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines provides a direct route to 4-aminoquinolines. nih.gov Another advanced method involves a three-component reaction via an imidoylative Sonogashira/cyclization cascade to produce 2-substituted-4-aminoquinolines. nih.gov Furthermore, N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles using triflic acid has been developed for the synthesis of novel 2-thiomethyl-3-cyano-4-aminoquinolines. nih.gov These modern synthetic strategies offer significant advantages in terms of efficiency and the ability to access a wide range of structurally complex 4-aminoquinoline derivatives. nih.govnih.gov
| Approach | Key Reaction | Reactants/Catalysts | Advantages |
|---|---|---|---|
| Parallel Synthesis | Multi-step sequence with diversification | Common intermediate, various building blocks | Generation of compound libraries. nih.govresearchgate.net |
| Palladium-Catalyzed Dehydrogenation | Dehydrogenative aromatization | 2,3-Dihydroquinolin-4(1H)-one, amines, Pd(OAc)₂, Cu(OAc)₂ | Direct route to 4-aminoquinolines. nih.gov |
| Three-Component Cascade | Imidoylative Sonogashira/cyclization | - | Synthesis of 2-substituted-4-aminoquinolines. nih.gov |
| N-Heteroannulation | Cyclization of β-anilino-β-(methylthio)acrylonitriles | Triflic acid | Access to novel 2,3-disubstituted 4-aminoquinolines. nih.gov |
Green Chemistry and Sustainable Synthesis Innovations
In recent years, the principles of green chemistry have increasingly guided the development of synthetic protocols for quinoline derivatives. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. benthamdirect.comnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times and often an enhancement in product yields. benthamdirect.comnih.gov For the synthesis of quinoline derivatives, microwave-assisted protocols have been successfully applied to various established reactions.
For instance, the Skraup synthesis, a classic method for preparing quinolines, has been adapted for microwave conditions. While it may not always lead to improved yields, a significant decrease in reaction time has been observed. nih.gov Similarly, the Vilsmeier-Haack reaction, used to introduce formyl groups, and subsequent cyclization to quinoline derivatives have been expedited under microwave irradiation. jmpas.com
One notable advantage of microwave-assisted synthesis is its compatibility with solvent-free or solid-supported reaction conditions, further enhancing its green credentials. nih.gov For example, the synthesis of S-alkyl-3-cyano-10-methyl-pyrido[3,2-g]quinolines and their O- and N-alkyl analogs showed significant yield improvements when conducted on a silica (B1680970) gel solid support under microwave irradiation. nih.gov
The benefits of this technology are summarized in the table below, comparing conventional and microwave-assisted synthesis for a selection of quinoline derivatives.
| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| 7-Amino-8-methylquinoline | 4 hours, 65% | 15 minutes, 62% | nih.gov |
| 4-Chloro-10-methyl-pyrido[3,2-g]quinolin-3-carbonitrile | 5 hours, 60% | 10 minutes, 75% | nih.gov |
| S-Alkyl-3-cyano-10-methyl-pyrido[3,2-g]quinoline | 6 hours, 45% | 12 minutes, 85% | nih.gov |
| O-Alkyl-3-cyano-10-methyl-pyrido[3,2-g]quinoline | 6 hours, 50% | 15 minutes, 88% | nih.gov |
| N-Alkyl-3-cyano-10-methyl-pyrido[3,2-g]quinoline | 8 hours, 40% | 20 minutes, 82% | nih.gov |
The application of nanocatalysts represents a significant advancement in the green synthesis of quinolines. acs.orgnih.gov These catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. acs.orgnih.gov Furthermore, many nanocatalysts are magnetically separable, allowing for easy recovery and reuse, which aligns with the principles of sustainable chemistry. rsc.org
A variety of nanocatalysts have been employed in quinoline synthesis, primarily through the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov
Examples of Nanocatalysts in Quinoline Synthesis:
Fe3O4@SiO2-based nanocatalysts: These core-shell magnetic nanoparticles can be functionalized with various acidic groups, such as sulfamic acid or trifluoroacetic acid, to create highly efficient and recyclable solid acid catalysts. nih.gov For instance, a trifluoroacetic acid-functionalized catalyst has been shown to afford high yields of quinolines in as little as 5 minutes under solvent-free conditions at 100°C. nih.gov
Solid acid nanocatalysts: Materials like montmorillonite (B579905) K-10, zeolites, and nano-crystalline sulfated zirconia have been successfully used to catalyze the Friedländer condensation, offering mild reaction conditions and good recyclability. nih.gov
Dual nanocatalysts: Innovative systems, such as magnetic γ-Fe2O3@Cu-LDH@Cysteine-Pd, have been developed for more complex transformations, including the synthesis of quinolones through a cascade of reactions. nih.gov
The proposed mechanism for many nanocatalyzed Friedländer syntheses involves the activation of the carbonyl group of the ketone by the acidic nanocatalyst, facilitating the initial condensation with the 2-aminoaryl ketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring. The use of nanocatalysts often results in excellent product yields and short reaction times. nih.gov
| Nanocatalyst | Reaction Conditions | Yield | Reference |
| Fe3O4@SiO2@PDETSA | Reflux, 110°C, 120 min | 83% | nih.gov |
| Fe3O4@SiO2–APTES-TFA | Solvent-free, 100°C, 5 min | 96% | nih.gov |
| Nano-crystalline sulfated zirconia | Ethanol, reflux | 89% | nih.gov |
| γ-Fe2O3@Cu-LDH@Cysteine-Pd | - | - | nih.gov |
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. rsc.orgresearchgate.net This approach offers high atom economy, operational simplicity, and the ability to generate complex and diverse molecular scaffolds in a single step. rsc.orgresearchgate.net
Several MCRs have been effectively utilized for the synthesis of a wide range of quinoline derivatives:
Povarov Reaction: This reaction typically involves an aryl amine, an aldehyde, and an activated alkene to produce tetrahydroquinolines. mdpi.com
Gewald Reaction: While traditionally used for thiophene (B33073) synthesis, variations of this reaction can be adapted for quinoline-related structures. rsc.org
Ugi Reaction: This versatile MCR can be employed to create diverse quinoline scaffolds by carefully selecting the starting components. rsc.org
The power of MCRs lies in their ability to introduce significant structural diversity into the final product by simply varying the starting materials. rsc.org This makes them an invaluable tool for generating libraries of quinoline analogs for biological screening. For example, a one-pot, three-component microwave-assisted synthesis has been developed to produce novel benzo[f]pyrrolo[1,2-a]quinoline derivatives. lew.ro This method demonstrates the synergy between MCRs and microwave technology to achieve efficient and environmentally benign syntheses. lew.ro
Combinatorial Synthesis Approaches for this compound Analog Libraries
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is essential for drug discovery and the exploration of structure-activity relationships (SAR). The synthesis of analog libraries of this compound often employs parallel synthesis techniques, where multiple reactions are carried out simultaneously.
A common strategy involves the use of a key intermediate, such as 4,7-dichloroquinoline, which can be sequentially or orthogonally diversified. nih.govscholaris.caresearchgate.net For instance, a parallel synthetic method was used to generate diaryl ether, biaryl, and alkylaryl 4-aminoquinoline analogs. nih.gov This involved a diversification step at the 7-position of the quinoline ring, followed by an orthogonal diversification at the terminal amine of the side chain. nih.gov
The synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines has also been reported, where the chloro group at the 7-position is substituted with various amino alcohols. scholaris.ca This approach allows for the introduction of different functionalities to modulate the physicochemical properties of the final compounds.
Hybrid molecules, containing the 7-chloro-4-aminoquinoline nucleus linked to other heterocyclic fragments like 2-pyrazoline (B94618) or benzimidazole (B57391), have also been synthesized to explore new chemical space and potential synergistic biological activities. nih.govmdpi.com These hybrid approaches often involve the coupling of a pre-functionalized 7-chloroquinoline derivative with a diverse set of building blocks. researchgate.netmdpi.com
The generation of these libraries is crucial for identifying new lead compounds and understanding the structural requirements for a desired biological activity.
Structure Activity Relationship Sar Investigations of 7 Chloro N Methylquinolin 4 Amine Analogs
General Principles of Quinoline (B57606) SAR in Research Contexts
The biological activity of quinoline-based compounds is highly dependent on the nature, position, and orientation of various substituents on the bicyclic ring system. biointerfaceresearch.com The quinoline nucleus itself is an essential pharmacophore, but its activity is finely tuned by the functional groups attached to it. youtube.com
The quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers multiple positions for substitution, each having a distinct impact on the molecule's electronic properties, lipophilicity, and steric profile. youtube.comacs.org Research has shown that substitutions at different positions can drastically alter or even abolish biological activity. For instance, the introduction of a methyl group at the C-3 position has been observed to decrease antimalarial activity, while any substitution at the C-8 position can lead to a complete loss of activity. youtube.compharmacy180.com Conversely, the presence of an electron-withdrawing group at the C-7 position is a common feature in many active 4-aminoquinoline (B48711) compounds. youtube.comyoutube.com These modifications influence the molecule's ability to interact with biological targets and its pharmacokinetic properties. frontiersin.org The versatility of the quinoline ring allows for its incorporation into a wide range of pharmacologically active compounds, including those with anti-inflammatory, anticancer, and antimicrobial properties. biointerfaceresearch.comresearchgate.net
The amino group at the C-4 position of the quinoline ring is a critical determinant for the biological activity of this class of compounds. pharmacy180.comresearchgate.net SAR studies consistently highlight that this 4-aminoquinoline core is indispensable for certain activities, such as antimalarial effects. youtube.comnih.gov The basicity of this nitrogen and the nature of the alkylamino side chain attached to it are pivotal. youtube.com
Key findings on the significance of the 4-amino group include:
Essential for Activity: The 4-aminoquinoline ring is considered essential for the activity of many compounds in this class. youtube.com
Side Chain Importance: A dialkylaminoalkyl side chain attached to the 4-amino group is crucial. The length of this chain, typically containing 2 to 5 carbon atoms between the two nitrogen atoms, is optimal for activity. pharmacy180.comyoutube.com
Terminal Amine: The tertiary amine at the end of the side chain is also considered highly important for activity. youtube.compharmacy180.com
Intramolecular Hydrogen Bonding: The ability to form an intramolecular hydrogen bond between the protonated amine on the side chain and a hydrogen bond acceptor has been shown to be crucial for potency against certain resistant strains in research models. nih.gov
Modifications to this side chain have been a primary strategy for developing new analogs with improved properties. nih.govnih.gov
Specific SAR Insights for 7-Chloro Substitution
The substitution at the 7-position of the 4-aminoquinoline ring is one of the most extensively studied aspects of its SAR. The presence of a halogen, specifically a chloro group, at this position is a hallmark of many potent compounds, including the well-known antimalarial chloroquine (B1663885). nih.govucsf.edu
The 7-chloro group is considered optimal for several reasons:
Electron-Withdrawing Nature: As a potent electron-withdrawing group, the chlorine atom at C-7 influences the electronic distribution of the entire quinoline ring system. youtube.comresearchgate.net This electronic effect is believed to be crucial for the mechanism of action in certain contexts, such as the inhibition of hemozoin formation in malaria research models. youtube.comresearchgate.net
Basicity Modulation: The 7-chloro substituent has been shown to lower the pKa (a measure of basicity) of both the quinoline ring nitrogen and the terminal amino group in the side chain. youtube.com This modulation of basicity is thought to affect the compound's ability to accumulate in acidic cellular compartments, a key factor in its activity against certain parasites. researchgate.net
Enhanced Potency: Numerous studies have confirmed that the presence of the 7-chloro group enhances the biological activity of 4-aminoquinolines compared to unsubstituted or differently substituted analogs. youtube.comresearchgate.net It is a common structural feature in potent compounds active against both sensitive and resistant parasite strains in research settings. nih.govucsf.edu
While the 7-chloro substituent is the most common, research has also explored the effects of other halogens at this position. The general consensus is that a small, electron-withdrawing group is required for high potency. nih.gov The activity often correlates with the electron-withdrawing strength of the substituent. researchgate.net
A comparative analysis shows that:
Bromo and Iodo: Replacing the 7-chloro group with bromo or iodo substituents has resulted in compounds that retain good antiplasmodial activity. researchgate.net
Trifluoromethyl: The 7-trifluoromethyl group (a strong electron-withdrawing group) also confers moderate to significant activity against various parasite strains. researchgate.netnih.gov
The following table summarizes the general findings on the impact of different substituents at the 7-position on the research activity of 4-aminoquinolines.
| Substituent at Position 7 | General Effect on Research-Oriented Activity | Reference |
| -Cl (Chloro) | Optimal for high potency; electron-withdrawing effect enhances activity. | youtube.comresearchgate.net |
| -Br (Bromo) | Generally maintains good activity. | researchgate.net |
| -I (Iodo) | Generally maintains good activity. | researchgate.net |
| -F (Fluoro) | Considered an electron-withdrawing group that can support activity. | researchgate.net |
| -CF3 (Trifluoromethyl) | Strong electron-withdrawing group; confers moderate to high activity. | researchgate.netnih.gov |
| -CN (Nitrile) | Investigated as a replacement for chlorine to lower lipophilicity while retaining activity. | researchgate.net |
| -PhO (Phenoxy) | Can result in high potency, particularly with specific side chain configurations. | nih.gov |
Specific SAR Insights for N-Methyl Substitution
The substitution on the nitrogen of the 4-amino group also plays a role in the molecule's activity profile. The development of N-methylated 4-aminoquinolines has been explored to understand its impact. nih.gov In the specific case of 7-chloro-N-methylquinolin-4-amine, a methyl group is directly attached to the nitrogen at position 4.
Research into N-methylated 4-aminoquinolines has revealed several key points:
Synthetic Accessibility: These compounds can be synthesized through methods like direct methylation or formylation-reduction of the parent 4-aminoquinoline. nih.gov
Maintenance of Core Activity: The introduction of a methyl group on the quinolinic amine does not abolish the fundamental biological activity associated with the 4-aminoquinoline scaffold. nih.gov
Impact on Side Chain Conformation: The N-methyl group can influence the conformation and flexibility of the side chain attached at this position, which in turn can affect interactions with biological targets.
Impact of N-Methylation on the 4-Amino Side Chain in Research Studies
The substitution pattern on the nitrogen atom of the 4-amino side chain is a critical determinant of biological activity. Research has specifically explored the introduction of a methyl group to this position, a modification known as N-methylation.
The rationale behind this exploration lies in its expected electronic influence. The amino group at the C4-position of the quinoline ring is believed to interact with biological targets, such as heme in the context of malaria, through the delocalization of its lone pair of electrons. nih.gov Introducing an N-methyl group is hypothesized to alter this electron delocalization, potentially leading to a more favorable biological activity profile. nih.gov
In one study, a series of 4-N-(methyl)-4-aminoquinoline compounds were synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. The study sought to determine if the altered electronic properties of the 4-methylamino scaffold would enhance antiplasmodial activity. nih.gov The findings from such studies are crucial, as other research confirms that structural modifications at the basic nitrogen position are highly important for achieving activity against drug-resistant parasite strains. nih.gov
| Compound | Side Chain Modification | Target Strain | Reported Activity Profile |
|---|---|---|---|
| Analog Series 1 | Introduction of N-methyl group to 4-amino side chain | P. falciparum (3D7, K1) | Investigated for altered antiplasmodial activity due to electronic effects. nih.gov |
| General 4-Aminoquinolines | Variations at the basic nitrogen of the side chain | CQ-resistant P. falciparum | Modifications at this position are critical for overcoming resistance. nih.gov |
Stereochemical Considerations and Conformational Effects on Activity
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) play a significant role in how a drug interacts with its target. For this compound analogs, several factors are considered.
One key aspect is the nature of the side chain. The use of bulky, conformationally restricted side chains, such as a bicyclic quinolizidine (B1214090) ring, has been explored. Such modifications can be an effective strategy to prevent metabolic oxidative dealkylation, a common metabolic pathway that can inactivate 4-aminoquinoline drugs with traditional dialkylaminoalkyl side chains. mdpi.com By locking the side chain in a specific conformation, metabolic breakdown can be hindered, potentially enhancing the compound's bioavailability and duration of action.
Furthermore, subtle stereoelectronic interactions can have profound effects on molecular conformation and stability. Effects such as the anomeric and gauche effects, which describe interactions between electron orbitals on adjacent atoms, can induce a strong conformational bias in cyclic structures like those that might be present in more complex side chains. beilstein-journals.org While not always the dominant force, these effects are a key consideration in the rational design of analogs with specific three-dimensional shapes. beilstein-journals.org The potential for the 4-aminoquinoline core to exist in different tautomeric forms (amino-imino) is another conformational factor that can be explored in activity modeling. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies employ statistical methods to create a mathematical model that relates the chemical structure of a series of compounds to their biological activity. This approach provides a quantitative framework for predicting the activity of novel analogs.
Descriptor Selection and Model Development for this compound Analogs
The foundation of a QSAR model is the selection of molecular descriptors—numerical values that characterize the properties of a molecule. For 7-chloro-4-aminoquinoline analogs, a variety of descriptors have been used to build predictive models. asianpubs.org These often fall into several categories:
Steric Descriptors: Such as Molar Refractivity (MR), which relates to the volume of the molecule.
Hydrophobic Descriptors: Such as the partition coefficient (log P), which measures a compound's distribution between an oily and an aqueous phase.
Electronic Descriptors: Such as Dipole Moment (DM), which quantifies the polarity of the molecule. asianpubs.org
In other approaches, like Hologram QSAR (HQSAR), the descriptors are 2D molecular fragments derived from each molecule in the dataset. This method has the advantage of not requiring molecular alignment or knowledge of the bioactive conformation. nih.gov
Once descriptors are selected, statistical methods are used to develop a model. Multiple Linear Regression (MLR) is a common technique used to find a linear relationship between the descriptors and activity. asianpubs.orgresearchgate.net To improve the robustness and predictive power of the models, MLR is often coupled with advanced algorithms like the genetic algorithm (GA-MLR) for variable selection. researchgate.net The statistical quality of these models is assessed using parameters like the correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), with higher values indicating a more reliable model. researchgate.net
| Study Focus | Descriptor Types Used | Model Development Method | Statistical Validation |
|---|---|---|---|
| Antimalarial Activity | Steric (MR), Hydrophobic (log P), Electronic (DM) asianpubs.org | Multiple Linear Regression (MLR) asianpubs.org | Statistically significant models developed. asianpubs.org |
| Side Chain Modified Antimalarials | Various 2D descriptors | Genetic Algorithm-MLR (GA-MLR), Stepwise-MLR researchgate.net | High r² (e.g., 0.9188) and q² (e.g., 0.8349) values achieved. researchgate.net |
| Anti-Mycobacterial Activity | 2D Molecular Fragments (Hologram) nih.gov | Hologram QSAR (HQSAR) nih.gov | Robust models with good correlation and predictive capability. mdpi.com |
Correlation of Molecular Features with Investigational Biological Activity Profiles
The ultimate goal of a QSAR study is to understand which molecular features are correlated with the desired biological activity. The developed models provide a quantitative assessment of these relationships, offering valuable insights for rational drug design. asianpubs.org
For 7-chloro-4-aminoquinoline derivatives, QSAR studies have successfully established correlations between molecular descriptors and antimalarial activity. asianpubs.org For instance, models have revealed the structural requirements for activity against both chloroquine-sensitive and, crucially, chloroquine-resistant strains of P. falciparum. researchgate.net These models can quantify the influence of steric, hydrophobic, and electronic properties, allowing researchers to predict how changes to the molecular structure will likely impact potency. asianpubs.org By identifying the key features that enhance activity, these studies provide a roadmap for designing and synthesizing new analogs with potentially improved therapeutic profiles. researchgate.net
Mechanistic Elucidation at the Molecular and Cellular Levels
Identification and Characterization of Molecular Targets
The versatility of the 7-chloro-4-aminoquinoline structure allows it to interact with a range of molecular targets, including enzymes and nucleic acids. These interactions are fundamental to its observed biological effects in research settings.
Derivatives of the 7-chloroquinoline (B30040) scaffold have been shown to inhibit several key enzymes. While direct studies on 7-chloro-N-methylquinolin-4-amine are limited, research on closely related analogues provides significant insight into the potential enzymatic targets.
Topoisomerase II: Topoisomerases are essential enzymes that manage the topological state of DNA and are critical for cell proliferation. nih.gov Certain compounds structurally related to quinolines have demonstrated inhibitory effects on these enzymes. For instance, 7-chloro-1,3-dihydroxyacridone, an acridine (B1665455) derivative, was found to inhibit the catalytic activity of mammalian DNA topoisomerase II without affecting topoisomerase I. nih.gov This inhibitor was shown to bind to DNA and antagonize the DNA breaks induced by other agents like etoposide, suggesting a distinct mechanism of catalytic inhibition. nih.gov
Catechol-O-Methyltransferase (COMT): COMT is a key enzyme in the metabolic pathway of catecholamine neurotransmitters. nih.govnih.gov Research into 8-hydroxyquinolines as COMT inhibitors has highlighted the importance of the substitution pattern on the quinoline (B57606) ring. Specifically, compounds with a 7-chloro substitution have been identified as potent inhibitors of the membrane-bound form of COMT (MB-COMT) and exhibit favorable metabolic stability. nih.gov
Acetylcholinesterase (AChE): AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov The 4-aminoquinoline (B48711) scaffold has been explored for its potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In structure-activity relationship studies of adamantane-bearing 4-aminoquinolines, the presence of a chlorine atom at the C(7) position of the quinoline ring was a common feature among potent cholinesterase inhibitors. nih.gov
Monoamine Oxidase (MAO-B): While not a quinoline, the compound 7-chloro-4-nitrobenzofurazan (NBD-Cl) has been identified as a potent, competitive inhibitor of both MAO-A and MAO-B from various sources, including rat brain mitochondria. nih.gov This finding indicates that the 7-chloro substitution pattern can be a feature of molecules targeting monoamine oxidases.
Other Enzymes: Research has also identified other enzymatic targets for 7-chloro-4-aminoquinoline derivatives. Hybrids of 7-chloro-4-aminoquinoline and benzimidazole (B57391) have been shown through molecular docking to interact with the ATP binding pocket of tyrosine-protein kinase c-Src. mdpi.com Furthermore, 4-amino-7-chloroquinoline-based compounds have been identified as some of the most potent non-zinc-chelating inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC), a metalloprotease. nih.gov
Below is a summary of the enzymatic inhibitory activities of various 7-chloroquinoline derivatives from research studies.
| Compound Class/Derivative | Target Enzyme | Findings |
| 7-Chloro-1,3-dihydroxyacridone | Topoisomerase II | Inhibited catalytic activity; antagonized etoposide-induced DNA breaks. nih.gov |
| 7-Chloro-8-hydroxyquinolines | COMT | Potent inhibition of membrane-bound COMT (MB-COMT) with good metabolic stability. nih.gov |
| Adamantane-bearing 4-aminoquinolines | AChE & BChE | The 7-chloro-4-aminoquinoline moiety is part of the structure of potent inhibitors. nih.gov |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | c-Src Kinase | Molecular docking suggests interaction with the ATP binding site. mdpi.com |
| 4-Amino-7-chloroquinoline derivatives | BoNT/A LC | Identified as potent, non-Zn2+ chelating inhibitors. nih.gov |
The interaction with nucleic acids is a recognized mechanism of action for many quinoline-based compounds. nih.gov Quinoline derivatives can function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov This physical interaction can disrupt DNA metabolism and the function of various DNA-interacting enzymes, such as DNA methyltransferases and polymerases. nih.gov
Studies on chloroquine (B1663885), a prototypical 7-chloro-4-aminoquinoline, have characterized its binding to double-stranded DNA (dsDNA). nsf.gov These investigations confirm that chloroquine intercalates into dsDNA, a process that is entropically driven. nsf.gov This intercalation can cause a conformational shift in the DNA, which may underlie the inhibition of enzymes that require specific DNA conformations for their activity. nih.gov
Beyond enzymatic active sites, 4-aminoquinolines demonstrate specific binding to other proteins and cofactors, which is crucial to their biological activity.
A primary and well-studied interaction for 4-aminoquinolines is with heme (ferriprotoporphyrin IX). nih.govnih.gov In the context of malaria research, these compounds are known to form complexes with heme through π-π stacking interactions between the quinoline ring and the porphyrin system. taylorandfrancis.com This binding prevents the detoxification of heme into hemozoin, leading to a buildup of toxic free heme. taylorandfrancis.comnih.gov Spectrophotometric titrations have been used to study this binding, showing a decrease in the heme Soret band intensity upon addition of 4-aminoquinoline derivatives, confirming the complex formation. nih.gov
Molecular docking studies have provided further atomic-level detail into protein binding. For example, the interaction between a novel 7-chloro-4-aminoquinoline-benzimidazole hybrid and the tyrosine-protein kinase c-Src was investigated. mdpi.com The docking analysis indicated that an amino group from the linker portion of the hybrid molecule is important for the primary interactions within the ATP binding pocket of the kinase. mdpi.com This specificity highlights how modifications to the core 4-aminoquinoline structure can direct it toward different protein targets.
Cellular Pathway Modulation
The interactions of 7-chloro-4-aminoquinoline derivatives at the molecular level translate into the modulation of complex cellular signaling pathways and the induction of specific cellular responses like apoptosis and autophagy.
By inhibiting key enzymes like kinases, 7-chloro-4-aminoquinoline derivatives can interfere with cellular signaling cascades. The demonstrated interaction with c-Src kinase is a prime example. mdpi.com c-Src is a non-receptor tyrosine kinase that plays a role in various signaling pathways controlling cell proliferation, differentiation, and survival. Its inhibition can disrupt these pathways, which is a mechanism being explored in cancer research. mdpi.com
Furthermore, studies on other quinoline-based compounds suggest that they can activate cellular stress response pathways. For instance, a novel quinolin-8-yl-nicotinamide was found to significantly increase the expression of genes such as HSPA5, DDIT3, TRIB3, and ATF3 in pancreatic cancer models, which is indicative of the activation of the unfolded protein response or general stress response pathways. nih.gov
A significant outcome of the cellular activity of 7-chloro-4-aminoquinoline derivatives in research models is the induction of programmed cell death, or apoptosis.
Apoptosis: Multiple studies have shown that novel synthetic 7-chloro-4-aminoquinoline derivatives can induce apoptosis in various cancer cell lines. mdpi.commdpi.comresearchgate.net For example, a 7-chloro-4-aminoquinoline-benzimidazole hybrid was shown to induce both early and late apoptosis in HuT78 lymphoma cells. mdpi.com This pro-apoptotic effect was associated with the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. mdpi.com Similarly, certain 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis in CCRF-CEM leukemia cells at concentrations that also inhibited DNA and RNA synthesis. mdpi.com
The table below presents data on the pro-apoptotic effect of a 7-chloro-4-aminoquinoline-benzimidazole hybrid (compound 5d) on HuT78 cells after 24 hours of treatment, as determined by flow cytometry.
| Cell Population | Control (%) | Compound 5d Treated (%) |
| Viable Cells | 97.4 | 64.0 |
| Early Apoptotic Cells | 1.5 | 24.75 |
| Late Apoptotic Cells | 0.5 | 8.3 |
| Data adapted from a study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids. mdpi.com |
Insights from Computational Chemistry and Molecular Modeling
Computational methods provide a theoretical framework to predict and analyze the interactions of small molecules with biological targets, their electronic properties, and their dynamic behavior in a simulated biological environment. These insights are critical in the rational design of new therapeutic agents and in understanding the mechanisms of action of existing compounds.
Molecular Docking Studies of Ligand-Target Interactions for Quinoline Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its target protein at the atomic level. For quinoline derivatives, which are known for their antimalarial properties, molecular docking studies have been instrumental in elucidating their binding to key parasitic targets.
Studies on 4-aminoquinoline derivatives, which are structurally analogous to this compound, have identified potential binding interactions with enzymes such as Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) and plasmepsin 2. nih.govnih.gov For instance, docking studies of various 7-chloro-4-aminoquinoline analogues against PfLDH have revealed key interactions within the active site of the enzyme. nih.govresearchgate.net The 7-chloroquinoline scaffold is crucial for these interactions, often participating in π-π stacking with aromatic residues of the target protein. nih.gov
In a study of 7-chloro-4-(2-(substituted benzylidene)hydrazineyl)quinolines, molecular docking against plasmepsin 2 was performed to investigate their potential as inhibitors. nih.gov The results indicated that these compounds could effectively bind to the active site, suggesting a possible mechanism for their antimalarial activity. nih.gov
Furthermore, docking studies have been employed to understand the binding of 4-aminoquinoline derivatives to heme, a critical target in the mechanism of action of many antimalarial drugs. These studies suggest that the quinoline ring interacts with the porphyrin ring of heme through π-π stacking. nih.gov
Table 1: Representative Docking Scores of 7-Chloro-4-Aminoquinoline Analogs against P. falciparum Lactate Dehydrogenase (PfLDH)
| Compound | Docking Score (Total Score) | Reference |
| Analog F5 | 9.50 | nih.gov |
| Analog F9 | 7.86 | nih.gov |
| Analog F1 | 7.01 | nih.gov |
Note: The docking scores are presented as "Total Score" from the cited study and are for different 7-chloro-4-aminoquinoline analogs, not this compound itself.
Quantum Chemical Descriptors (e.g., HOMO/LUMO energies) in Mechanistic Investigations
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.
For quinoline derivatives, DFT studies have been conducted to understand their electronic structure and reactivity. A study on 2-chloro-7-methylquinoline-3-carbaldehyde, a related quinoline derivative, calculated the HOMO-LUMO energy gap to be around 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr A smaller energy gap generally implies higher reactivity. dergipark.org.tr
In another study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO-LUMO energy gap was found to be significantly lower, suggesting high chemical reactivity and biological activity. nih.gov While not a quinoline, this highlights the utility of these descriptors.
These quantum chemical descriptors are valuable in understanding the potential for charge transfer interactions between the quinoline derivative and its biological target, which can be a crucial aspect of its mechanism of action. nih.gov The electronic properties of this compound, influenced by the chloro and N-methyl substituents, can be similarly analyzed to predict its reactivity and potential for interaction with biological macromolecules.
Table 2: Calculated HOMO-LUMO Energies for a Quinoline Derivative
| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
| Trans | - | - | 3.75 | dergipark.org.tr |
| Cis | - | - | 3.84 | dergipark.org.tr |
Note: The data is for 2-Chloro-7-Methylquinoline-3-Carbaldehyde and is provided to illustrate the application of quantum chemical descriptors to quinoline derivatives. Specific values for HOMO and LUMO energies were not detailed in the abstract.
Molecular Dynamics Simulations for Elucidating Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding and the conformational changes that may occur. This method complements molecular docking by exploring the flexibility of both the ligand and the target protein.
MD simulations have been applied to various quinoline derivatives to study their interactions with biological targets. For instance, simulations of novel quinazoline (B50416) derivatives as phosphodiesterase 7 inhibitors have provided a basis for understanding their interaction patterns, including hydrogen bonds and π-π stacking. frontiersin.org
In the context of antimalarial research, MD simulations of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives were used to explore different conformations of the ligands at high temperatures before docking. nih.gov This approach helps in identifying more realistic binding poses.
While specific MD simulation studies on this compound were not identified in the search, the application of this technique to similar quinoline-based compounds underscores its importance in understanding the dynamic nature of ligand-receptor interactions. Such simulations could reveal the stability of the binding of this compound to its target, the role of water molecules in the binding site, and the key residues that maintain the interaction over time.
Exploration in Chemical Biology and Advanced Research Applications
Development as Chemical Probes for Biological Systems
The unique photophysical properties of the quinoline (B57606) nucleus make it an attractive scaffold for the development of fluorescent probes. These probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes in real-time. crimsonpublishers.comnih.gov
Fluorescence-based technologies are vital for both in vitro and in vivo biomedical studies. nih.gov Small-molecule fluorescent probes, such as those derived from quinoline, offer advantages like high sensitivity and rapid response times. nih.gov The quinoline structure, being the core of the first well-defined small molecule fluorophore, quinine (B1679958), has been explored for creating molecular probes. nih.gov
Researchers have designed and synthesized novel quinoline-based fluorescent probes for various bioimaging applications. For instance, a probe designated KSNP117 was developed for the sensitive and quantitative detection of sentinel lymph nodes (SLNs). nih.govrsc.org In vivo imaging demonstrated the accumulation of KSNP117 in the SLNs of mice shortly after injection, highlighting its potential as a lymphatic tracer for biomedical imaging. nih.govrsc.org Another area of application is in the detection of lipid droplets in living cells using multiphoton fluorescent probes derived from quinoline, which offer deeper tissue penetration and lower phototoxicity. crimsonpublishers.com
The nitrogen atom within the quinoline ring serves as a key site for monitoring interactions with target molecules, leading to changes in fluorescence. nih.gov This property has been harnessed to develop quinoline-based sensors for various parameters within biological systems.
For example, two-photon fluorescent probes based on quinoline have been created to visualize changes in viscosity within cells and in organisms like zebrafish. crimsonpublishers.com These probes exhibit an "off-on" response that correlates with increasing viscosity. crimsonpublishers.com Additionally, quinoline derivatives have been engineered as chemosensors. A "turn-on" fluorescent probe based on a naphthalimide-appended isoquinoline (B145761) Schiff base was developed for the detection of aluminum ions (Al³⁺) in living cells. crimsonpublishers.comresearchgate.net The sensing mechanism involves the inhibition of photo-induced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). crimsonpublishers.com
Role in Scaffold Derivatization for Investigational Agents
The 7-chloro-N-methylquinolin-4-amine scaffold is a versatile starting point for the synthesis of a wide array of investigational agents. Through rational design and chemical modification, researchers can explore diverse biological activities.
The synthesis of novel compounds often begins with a key precursor that can be efficiently modified. For instance, a two-step synthesis has been developed to produce a 2,4-dichloroquinoline (B42001) core, which then serves as a precursor for a library of quinoline-based dyes. nih.gov This process involves a one-pot cyclocondensation and chlorination, followed by regioselective cross-coupling reactions to introduce structural diversity. nih.gov
Molecular hybridization is another strategy employed in drug discovery, where two or more pharmacophoric units are combined into a single molecule. mdpi.com This approach has been used to synthesize hybrids of 7-chloroquinoline (B30040) and other biologically active moieties, such as 1,2,3-triazoles, with the aim of developing new anticancer and antimalarial agents. mdpi.com The synthesis of these hybrids often involves multi-step procedures, starting from commercially available materials like 4,7-dichloroquinoline (B193633). mdpi.comresearchgate.netresearchgate.net
Derivatives of the 7-chloroquinoline scaffold have been extensively investigated for a range of biological activities in preclinical models.
Antimalarial Activity: The 4-aminoquinoline (B48711) structure is a cornerstone of synthetic antimalarial agents. researchgate.net However, the rise of drug resistance has necessitated the development of new analogs. researchgate.net Numerous chemical modifications to the 4-aminoquinoline moiety have been explored to create compounds with activity against chloroquine-resistant strains of Plasmodium falciparum. researchgate.netresearchgate.net For example, a series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives were synthesized and evaluated for their in vitro antimalarial activity, with some compounds showing potency comparable or greater than the standard drug quinine. biointerfaceresearch.com Another study focused on a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, which demonstrated potent in vitro and in vivo antimalarial activity. mdpi.com
Anticancer Activity: The 7-chloroquinoline moiety has also been investigated as a potential anticancer agent. mdpi.com Hybrid molecules containing both the 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. nih.gov Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been developed and shown to inhibit the growth of various cancer cells. mdpi.com The mechanism of action for some of these derivatives involves the inhibition of signaling pathways, such as that of VEGFR-II. nih.gov
Antimicrobial Activity: Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. crimsonpublishers.com
The following table summarizes some of the preclinical research findings for derivatives of this compound:
| Investigational Agent Class | Target/Model System | Key Findings |
| 7-Chloro-4-(piperazin-1-yl)quinoline derivatives | Plasmodium falciparum (in vitro) | Some compounds showed potent antimalarial activity, with one being more potent than quinine. biointerfaceresearch.com |
| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline | P. falciparum, P. vivax (in vitro); Rodent malaria models (in vivo) | Excellent in vitro activity against drug-resistant parasites and significant in vivo efficacy. mdpi.com |
| 7-Chloro-4-aminoquinoline-2-pyrazoline hybrids | Human cancer cell lines (in vitro) | Several compounds exhibited significant cytostatic activity against a panel of cancer cell lines. nih.gov |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | Human cancer cell lines (in vitro) | Novel hybrids demonstrated antiproliferative activity against various tumor cell lines. mdpi.com |
| 7-Chloro-4-(piperazin-1-yl)quinoline derivatives | Human breast and prostate cancer cell lines (in vitro) | One derivative showed high cytotoxicity and acted as a VEGFR-II inhibitor. nih.gov |
Methodological Advancements in Drug Discovery Research
The exploration of the 7-chloroquinoline scaffold has also driven methodological advancements in drug discovery. The need for efficient and scalable synthesis of quinoline derivatives has led to the development of improved synthetic routes. For example, the use of mixed lithium-magnesium reagents has enabled the functionalization of 7-chloroquinolines under mild conditions, facilitating the creation of libraries of compounds for screening. durham.ac.uk This approach has been applied in both batch and continuous flow setups. durham.ac.uk
Furthermore, the strategy of creating hybrid molecules, combining the 7-chloroquinoline core with other pharmacophores, represents a rational approach to developing agents with dual or multiple modes of action. mdpi.comresearchgate.netnih.govmdpi.com This polypharmacology approach is a growing area of interest in the quest for more effective and less toxic treatments for complex diseases like cancer and malaria. researchgate.net
In Vitro Assay Development for Target Validation and Mechanistic Studies
The validation of a biological target is a critical step in understanding the mechanism of action of a chemical compound. For this compound, a key identified target is Quinone Reductase 2 (QR2), a flavoprotein that catalyzes the two-electron reduction of quinones. nih.govgoogle.com
Target-Based Assays: QR2 Inhibition
In vitro assays to determine the inhibitory activity of compounds against QR2 are well-established. These assays are crucial for validating QR2 as a direct target of this compound. The general principle of these assays involves monitoring the enzymatic activity of QR2 in the presence and absence of the inhibitor.
A common method is a spectrophotometric assay that measures the consumption of an electron donor, such as N-methyl-1,4-dihydronicotinamide (MNAH) or other dihydronicotinamide analogs, as QR2 reduces a quinone substrate like menadione. reactionbiology.comportlandpress.com The decrease in absorbance of the electron donor over time is proportional to the enzyme's activity. The inhibitory potential of a compound is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
In a comparative study, the inhibitory effect of this compound (referred to as Compound 1 in the study) on QR2 was evaluated alongside other 4-aminoquinoline compounds. google.com The results demonstrated its activity as a QR2 inhibitor.
| Compound | QR2 IC50 (µM) |
| QR2I-44 | 7.51 |
| This compound (Compound 1) | 7.23 |
| Compound 2 | 15.50 |
| Chloroquine (B1663885) (CQ) | 70.92 |
This table presents the comparative IC50 values of different compounds against Quinone Reductase 2 (QR2). Data sourced from patent document CA3114462A1. google.com
Cell-Based Assays for Mechanistic Insights
Cell-based assays provide a more physiologically relevant context to study the effects of a compound. In the context of QR2 inhibition, cell lines can be used to investigate the downstream consequences of target engagement. For instance, studies have utilized human cell lines to demonstrate that QR2 inhibitors can protect against menadione-induced cell death. nih.gov Menadione is a substrate for QR2, and its reduction can lead to oxidative stress and apoptosis. By preventing this, inhibitors like this compound can exhibit cytoprotective effects.
Furthermore, research on related 7-chloroquinoline derivatives has involved their evaluation in various cancer cell lines to assess their antiproliferative activity. cloudfront.net While not directly focused on this compound, these studies employ standard assays like the MTT or SRB assay to measure cell viability and proliferation, providing a framework for how the antiproliferative mechanisms of this class of compounds can be investigated.
Early-Stage Preclinical Evaluation for Mechanistic Insights (e.g., in vitro and in vivo studies in animal models focusing on mechanisms)
Early-stage preclinical studies, particularly in animal models, are essential for understanding the in vivo effects and potential therapeutic mechanisms of a compound. For this compound, preclinical evaluations have primarily focused on its neuroprotective effects, which are likely linked to its QR2 inhibitory activity.
In Vivo Models of Neurological Injury
A key preclinical investigation involved the use of a mouse model of traumatic brain injury (TBI). nih.govgoogle.com In this model, this compound was administered to mice following a closed-head injury. The primary outcome measured was vestibulomotor function, assessed using the Rotorod test, which evaluates balance and motor coordination.
The study revealed that treatment with this compound led to a significant and durable improvement in Rotorod performance compared to vehicle-treated and even chloroquine-treated animals. nih.govgoogle.com This finding strongly suggests a neuroprotective mechanism of action in vivo.
| Treatment Group | Outcome in TBI Mouse Model |
| This compound | Demonstrated significant and durable improvement in vestibulomotor function (Rotorod performance). nih.govgoogle.com |
| Chloroquine (CQ) | Showed less improvement in vestibulomotor function compared to this compound. nih.govgoogle.com |
| Vehicle Control | Exhibited significant deficits in vestibulomotor function post-injury. |
This table summarizes the in vivo effects of this compound in a mouse model of traumatic brain injury. Data sourced from patent document CA3114462A1. nih.govgoogle.com
Mechanistic Insights from Preclinical Models
The neuroprotective effects observed in the TBI model are consistent with the known consequences of QR2 inhibition. QR2 is implicated in oxidative stress pathways, and its inhibition is thought to be a neuroprotective strategy. nih.govhaifa.ac.il Studies on other QR2 inhibitors have shown that they can reverse the pro-apoptotic action of QR2 and protect neurons from various toxic insults. nih.gov
The mechanism likely involves the prevention of the generation of reactive oxygen species (ROS) that can be produced through the enzymatic action of QR2 on certain substrates. portlandpress.com By inhibiting QR2, this compound may reduce oxidative damage and subsequent neuronal cell death in the context of TBI. The superior performance of this compound over chloroquine in the TBI model, despite both being 4-aminoquinolines, could be attributed to its more potent QR2 inhibition and potentially more favorable pharmacokinetic or pharmacodynamic properties in the central nervous system. nih.govgoogle.com
Further research into the specific molecular pathways modulated by this compound in these preclinical models will provide a more detailed understanding of its mechanism of action.
Computational and Theoretical Advances in Studying 7 Chloro N Methylquinolin 4 Amine
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity, based on its electronic structure.
Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of quinoline (B57606) derivatives. nih.gov It is widely used to calculate structural, electronic, and optical properties of molecules. nih.gov Studies on related quinoline compounds utilize DFT to determine global and local quantum-molecular descriptors. These include the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) surfaces, average local ionization energy (ALIE), and Fukui functions, which together help in understanding the molecule's reactivity and interaction sites. arabjchem.orguantwerpen.be
For instance, research on [(7-chloroquinolin-4-yl)amino]acetophenones, which share the core 7-chloroquinoline (B30040) structure, employed the DFT/B3LYP method with the 6-31G(d,p) basis set to optimize molecular geometries. nih.gov Such calculations are crucial for confirming the structures of newly synthesized compounds. nih.gov The analysis of the HOMO-LUMO energy gap is particularly insightful; a smaller gap suggests higher chemical reactivity and kinetic instability, which can correlate with biological activity. nih.govresearchgate.net In the case of copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones, the calculated HOMO-LUMO energy gaps of 3.847 eV and 3.932 eV were interpreted as indicative of high chemical activity. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT calculations help identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net For the copper complexes mentioned, the MEP analysis revealed a high negative charge concentration on the copper atom and a more positive charge around the amino group, pinpointing likely sites for intermolecular interactions. nih.gov Other DFT-derived properties, such as the electrophilicity index, chemical potential, hardness, and softness, provide a comprehensive picture of the molecule's electronic character and reactivity. rsc.orgrsc.org
| Compound Type | DFT Method/Basis Set | Calculated Properties | Key Findings | Reference |
|---|---|---|---|---|
| [(7-chloroquinolin-4-yl)amino]acetophenone-Cu(II) Complexes | B3LYP/6-31G(d,p) | Optimized Geometry, HOMO-LUMO Gap, MEP | Distorted tetrahedral geometry confirmed; small energy gap suggested high reactivity. | nih.gov |
| General Quinoline Derivatives | B3LYP/6-31G(d,p) | HOMO, LUMO, Electrophilicity Index, Chemical Hardness/Softness | Provided insights into kinetic and thermodynamic stability. | rsc.orgrsc.org |
| 4-Aminoquinolines | B3LYP/6-31G(d) with SMD | Free Energy of Solvation (ΔG) | Computed lipophilicity (log Kow) to understand drug behavior. | nih.govacs.org |
| Substituted Quinoline Derivatives | B3LYP/6-311++G(d,p) | Thermodynamic Quantities, ESP | Evaluated relative stabilities and intermolecular interaction sites. | scirp.org |
Computational methods are also employed to predict spectroscopic properties, which aids in the characterization of molecules like 7-chloro-N-methylquinolin-4-amine. DFT calculations can be used to compute vibrational frequencies. arabjchem.orguantwerpen.be These theoretical spectra are often compared with experimental Fourier-transform infrared (FTIR) spectra to validate the proposed molecular structure and assign vibrational modes. nih.gov
For example, in the study of copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones, the calculated IR spectra showed good agreement with the experimental data for key functional groups, such as the C=O and C=N stretching vibrations, thereby confirming the coordination of the ligand to the metal center. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). researchgate.netrsc.org The calculated maximum absorption wavelengths (λmax) can be correlated with experimental values, providing further structural validation and insight into the electronic transitions occurring within the molecule. researchgate.net The synthesis of novel 7-chloroquinoline derivatives is often accompanied by extensive spectroscopic characterization, including FTIR, UV-Vis, and Nuclear Magnetic Resonance (NMR), to confirm their identity. nih.govmdpi.com
| Vibrational Mode | Experimental IR (cm-1) | Calculated IR (cm-1) | Reference |
|---|---|---|---|
| C=O Stretch | 1676.8 | 1616.79 | nih.gov |
| C=N Stretch | 1584.0 | 1551.63 | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a dynamic picture of their conformational flexibility and interactions with their environment, such as proteins or solvents.
MD simulations are invaluable for understanding how a ligand, such as this compound, interacts with its biological target at an atomic level. mdpi.com Following initial molecular docking, MD simulations are performed to assess the stability of the predicted ligand-protein complex over time. mdpi.com These simulations provide detailed information on the flexibility of different parts of the protein and the ligand, the network of hydrogen bonds, and other non-covalent interactions that stabilize the binding. nih.govtandfonline.com
For instance, MD simulations performed on quinoline derivatives targeting the SARS-CoV-2 main protease revealed that the compounds formed stable complexes, maintaining key hydrogen bonds with conserved amino acid residues like His41 and Glu166. nih.gov Similarly, simulations of quinoline derivatives as inhibitors of acetylcholinesterase have been used to describe the dynamic behavior of the compounds within the enzyme's active site and to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which often correlate better with experimental activity than static docking scores. nih.govnih.gov These studies help elucidate the precise mechanism of inhibition and provide a rational basis for designing more potent inhibitors. nih.gov
The solvent environment can significantly influence a molecule's conformation, reactivity, and interactions. MD simulations explicitly model the effect of the solvent, typically water, on the solute molecule. Studies on quinoline derivatives have used MD simulations to investigate their stability and interactions in an aqueous environment by calculating interaction energies and radial distribution functions (RDFs). arabjchem.org The RDFs can show, for example, how water molecules are structured around specific atoms of the quinoline derivative, indicating the strength of solvation. arabjchem.org
Quantum chemical calculations can also incorporate solvent effects using implicit solvent models, such as the SMD model. nih.govacs.org These models have been used to study how solvent polarity affects the physicochemical properties of quinoline derivatives. researchgate.net Research has shown that both the molecular structure and the solvent's polarity determine the solvation energy, with a nonlinear relationship often observed. researchgate.net Understanding these solvent effects is crucial for predicting a molecule's behavior in biological systems. researchgate.net
Advanced Docking and Virtual Screening Methodologies
Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a small molecule within the active site of a target protein and to screen large libraries of compounds for potential binders. tandfonline.commdpi.com Structure-based virtual screening starts with a known 3D structure of the target protein. A library of compounds, which can contain thousands or even millions of molecules, is then computationally docked into the binding site, and the potential binders are ranked based on a scoring function. nih.govnih.gov
This approach has been widely applied to quinoline-based compounds. For example, a library of over one hundred quinoline drugs was virtually screened against several SARS-CoV-2 protein targets, leading to the identification of promising candidates for further investigation. nih.govnih.gov To validate the screening process, enrichment studies are often performed, which assess the ability of the docking protocol to distinguish known active compounds from inactive ones (decoys). nih.gov
In addition to structure-based methods, ligand-based approaches are also used, particularly when the 3D structure of the target is unknown. mdpi.com These methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling, build a model based on the structural features of a set of known active and inactive molecules. mdpi.comresearchgate.net A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used to screen new compound libraries to find molecules that fit the pharmacophore and are therefore likely to be active. researchgate.net Such virtual screening approaches have successfully identified novel quinoline derivatives with significant biological activity, demonstrating the power of these computational tools in accelerating drug discovery. researchgate.net
Fragment-Based Drug Design Approaches for Quinoline Scaffolds
Fragment-based drug discovery (FBDD) has become a well-established method for identifying lead compounds in drug development. researchoutreach.org This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind weakly but efficiently to a biological target. researchoutreach.org These "hit" fragments can then be grown, linked, or merged to produce more potent, drug-like molecules. researchoutreach.orgnih.gov
The quinoline nucleus is an ideal scaffold for FBDD. tandfonline.com Researchers have successfully used this strategy to develop inhibitors for various targets. For instance, a Fragment-Informed Structure-Activity Relationship (FI-SAR) approach was used to develop potent cholinesterase inhibitors by strategically coupling amino-functionalized fragments with quinoline scaffolds. nih.gov This study led to the identification of a conjugate with sub-nanomolar acetylcholinesterase (AChE) inhibition. nih.gov
In another study, small quinoline scaffolds, such as 2-methylquinoline-5,8-dione and 8-hydroxy-quinaldine-7-carboxylic acid, were characterized and used in the fragment-based design of HIV integrase inhibitors. nih.gov Molecular modeling and X-ray crystallography confirmed that these structures could serve as valuable starting points for designing new drugs. nih.gov A similar "fragment merging by design" strategy was applied to isoquinoline (B145761) derivatives, a related scaffold, to develop potent protein kinase C (PKC) inhibitors for rheumatoid arthritis, demonstrating the broad applicability of the FBDD concept. researchoutreach.org
De Novo Design of Quinoline Analogs for Specific Research Objectives
De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit the binding site of a specific biological target. This approach allows for the exploration of vast chemical space to identify new quinoline analogs for particular research aims.
One common strategy is molecular hybridization, which combines structural fragments from different biologically active molecules to create a new hybrid compound with potentially enhanced or novel activity. mdpi.com This method has been used to synthesize novel 7-chloro-4-aminoquinoline-benzimidazole hybrids and 7-chloro-4-aminoquinoline-2-pyrazoline hybrids. mdpi.comnih.gov The design of these molecules leverages the known biological activities associated with the 7-chloroquinoline nucleus. nih.gov
Computational tools are central to de novo design. For example, researchers systematically designed a library of 8,536 quinoline derivatives using the CADMA-Chem protocol. nih.gov This large virtual library was then filtered based on predicted bioavailability, toxicity, and manufacturability to select a smaller, more promising set of compounds for further investigation. nih.gov Similarly, new quinoline-based bis-chalcones were designed and synthesized, with molecular docking studies used to predict their binding energies in the active sites of key cancer-related proteins. nih.gov These in silico methods help prioritize synthetic efforts toward molecules with the highest probability of success.
Predictive Modeling for Investigational Biological Activity and Selectivity (in silico)
In silico predictive modeling is a cornerstone of modern drug discovery, enabling researchers to estimate the biological activity and selectivity of compounds before they are synthesized. frontiersin.org These computational techniques significantly reduce the time and cost associated with identifying promising drug candidates. mdpi.com Methods like molecular docking, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, and quantitative structure-activity relationship (QSAR) modeling are routinely applied to quinoline derivatives. ijprajournal.comresearchgate.net
Molecular docking, for instance, predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction modes. mdpi.com This technique was used to study the interaction of newly designed quinoline derivatives with targets like serine/threonine protein kinase and DNA gyrase. researchgate.netnih.gov
Machine Learning and Artificial Intelligence Applications in Structure-Activity Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the development of sophisticated predictive models. nih.gov These technologies can analyze vast datasets to identify complex patterns and relationships between a molecule's structure and its biological activity. doaj.org
Quantitative Structure-Activity Relationship (QSAR) analysis is a key application of ML in this field. nih.gov QSAR models are mathematical representations that correlate the chemical structure of compounds with their biological activity. nih.gov For quinoline derivatives, 3D-QSAR models have been developed to understand the structural features that enhance anti-gastric cancer properties. nih.gov In one study, a robust 3D-QSAR model was built using 33 quinoline compounds, which then guided the design of five new, more potent analogs. nih.gov
Artificial neural networks (ANN), a type of ML model, have been used to predict the site selectivity of C-H functionalization in quinolines, achieving high accuracy and allowing chemists to rapidly determine which sites are most likely to undergo electrophilic substitution. doaj.org Another ML approach used the docking scores of quinolinesulfonamide-triazole hybrids across an ensemble of protein structures as features to build a K-Nearest Neighbor model, improving the prediction of their anticancer activity. mdpi.com
Network Pharmacology Approaches to Identify Novel Molecular Targets
Network pharmacology is a systems-level approach that aims to understand the complex interactions between drugs, biological targets, and diseases. nih.gov It constructs and analyzes networks of compound-target and protein-protein interactions (PPI) to elucidate a drug's mechanism of action and identify novel molecular targets. orientjchem.orgnih.gov
This methodology has been applied to investigate the potential mechanisms of indole-quinoline derivatives in cancer. orientjchem.org By identifying the targets of a novel indole-quinoline compound (SM7) and analyzing their associated pathways using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes), researchers were able to predict a chain of cancer hallmarks that could be inhibited. orientjchem.org The study identified key targets such as STAT3, BCL2, ALB, and MMP9 through PPI network analysis. orientjchem.org
The general workflow involves identifying potential targets for a compound, constructing a PPI network to find key "hub" proteins, and performing functional enrichment analysis (e.g., Gene Ontology) to understand the biological processes and signaling pathways involved. nih.govnih.gov This powerful in silico approach helps to unravel the polypharmacology of quinoline derivatives and guide further experimental validation. nih.gov
Compound and Method Summary
Concluding Perspectives and Future Research Directions
Emerging Trends in Quinoline (B57606) Chemistry and Chemical Biology
The synthesis of quinoline derivatives is a mature field, yet it continues to evolve with the advent of innovative chemical strategies. mdpi.com Modern synthetic chemistry is increasingly focused on efficiency, sustainability, and the ability to create complex molecules with high precision.
Key Emerging Trends:
C-H Bond Activation: Strategies involving the direct functionalization of carbon-hydrogen bonds are gaining prominence. These methods offer more atom-economical and efficient routes to substituted quinolines by avoiding the need for pre-functionalized starting materials. mdpi.com
Photocatalysis and Metal-Free Reactions: The use of visible light and organic dyes or metal-free catalysts represents a significant move towards greener chemistry. mdpi.commdpi.com These methods often proceed under mild conditions and can offer unique reactivity compared to traditional thermal reactions. mdpi.com
Flow Chemistry: Continuous flow synthesis is being adopted for the preparation of quinoline libraries. This technology allows for safer handling of hazardous reagents, precise control over reaction parameters, and easier scalability, which is crucial for producing materials for further testing. durham.ac.uk
Domino and Multicomponent Reactions: One-pot syntheses that form multiple chemical bonds in a single sequence are highly desirable for their efficiency. organic-chemistry.org These reactions, such as the Povarov reaction, allow for the rapid assembly of complex quinoline scaffolds from simple precursors. mdpi.com
Molecular Hybridization: A prominent strategy in drug discovery involves creating hybrid molecules by covalently linking the 7-chloroquinoline (B30040) pharmacophore with other biologically active moieties, such as benzimidazoles, chalcones, or triazoles. mdpi.commdpi.comresearchgate.net This approach aims to develop dual-action agents or overcome drug resistance mechanisms. nih.gov
These evolving synthetic methodologies are not just academic curiosities; they are essential tools that enable chemical biologists to synthesize novel probes and potential drug candidates for biological evaluation. The ability to quickly generate diverse libraries of compounds like derivatives of 7-chloro-N-methylquinolin-4-amine is critical for exploring their therapeutic potential. durham.ac.uk
Challenges in the Academic Research of Substituted Quinolines
Despite significant progress, the synthesis and study of substituted quinolines are not without their difficulties. These challenges often hinder the translation of promising compounds from the laboratory to clinical development.
Major Research Hurdles:
Regioselectivity: Controlling the position of substituents on the quinoline ring remains a significant challenge, particularly in classical methods like the Skraup or Doebner-von Miller syntheses, which can produce mixtures of isomers. mdpi.comnih.gov Site-selective functionalization of different positions on a pre-formed quinoline ring can be equally problematic. nih.gov
Harsh Reaction Conditions: Many traditional quinoline syntheses require high temperatures, strong acids, and toxic reagents, which can limit the functional group tolerance of the reaction and raise environmental concerns. mdpi.com
Catalyst and Reagent Cost: Modern cross-coupling and C-H activation methods often rely on expensive and environmentally impactful precious metal catalysts (e.g., palladium, rhodium) and stoichiometric oxidants. mdpi.com
Limited Substrate Scope: While many new synthetic methods are reported, they are sometimes demonstrated on a narrow range of simple substrates. The synthesis of polysubstituted or sterically hindered quinolines often remains unresolved, with unsatisfactory yields. mdpi.com
Overcoming these hurdles by developing more robust, selective, and sustainable synthetic methods is a key focus of current research in the field.
Promising Avenues for Future Investigation of this compound and its Derivatives
The 7-chloro-4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities. durham.ac.uk This provides a fertile ground for future research into this compound.
Future Research Directions:
Antimalarial Drug Development: Given that the 7-chloro-4-aminoquinoline core is the basis of chloroquine (B1663885), a primary area of investigation would be its activity against Plasmodium falciparum, especially chloroquine-resistant strains. nih.govasm.org Research could focus on how the N-methyl group influences drug accumulation in the parasite's food vacuole and its ability to inhibit hemozoin formation, a key mechanism of action for this class of drugs. asm.orgresearchgate.net
Anticancer Agent Exploration: Numerous 7-chloroquinoline derivatives have demonstrated significant anticancer activity. mdpi.comnih.gov Future studies should evaluate the cytotoxicity of this compound against a panel of human cancer cell lines, including those representing leukemia, lung, colon, and breast cancers. mdpi.comnih.gov Mechanistic studies could explore its potential as a kinase inhibitor or its ability to induce apoptosis. mdpi.com
Antimicrobial and Antifungal Screening: The quinoline nucleus is present in various antibacterial and antifungal agents. Derivatives of 7-chloro-4-aminoquinoline have shown activity against Mycobacterium tuberculosis and various fungal species. researchgate.netresearchgate.net Therefore, screening this compound and its novel derivatives against a range of pathogenic bacteria and fungi is a logical next step.
Development of Novel Derivatives: The secondary amine in this compound provides a convenient handle for further chemical modification. Future synthetic work could focus on:
Hybrid Molecules: Creating hybrids by attaching other pharmacophores (e.g., benzothiazoles, imidazoles, pyrrolizidines) to the N-methylamino group to potentially create multi-target agents. nih.govmdpi.com
Side Chain Modification: Systematically altering the N-alkyl group to understand its role in biological activity and pharmacokinetic properties, a strategy that has proven effective for other 4-aminoquinolines. nih.govasm.org
In Silico and Pharmacokinetic Studies: Computational modeling can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its virtual derivatives, helping to prioritize which compounds to synthesize and test. mdpi.comnih.gov Subsequent in vitro and in vivo pharmacokinetic studies would be essential to determine the compound's drug-like properties. nih.gov
The table below summarizes the potential research areas based on the known activities of the broader 7-chloro-4-aminoquinoline class.
| Research Area | Rationale | Key Assays |
| Antimalarial | Core scaffold of chloroquine. | In vitro activity against P. falciparum (CQ-sensitive and resistant strains), β-hematin inhibition assay. asm.org |
| Anticancer | Known activity of related derivatives. | Cytotoxicity against NCI-60 cancer cell line panel, apoptosis assays, kinase inhibition assays. mdpi.comnih.gov |
| Antimicrobial | Activity of analogs against MTB and fungi. | Minimum Inhibitory Concentration (MIC) against M. tuberculosis and pathogenic fungi. researchgate.netresearchgate.net |
| Medicinal Chemistry | Versatile scaffold for modification. | Synthesis of new derivatives, Structure-Activity Relationship (SAR) studies. nih.gov |
| Pharmacology | Assessment of drug-like properties. | In silico ADME prediction, in vitro metabolic stability, in vivo pharmacokinetic studies in animal models. mdpi.comnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
